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Unveiling 3-Methyl-chuangxinmycin: A Technical Guide to Its Discovery and Isolation

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Compound of Interest		
Compound Name:	3-Methyl-chuangxinmycin	
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This whitepaper provides a comprehensive technical overview of the discovery, biosynthesis, and isolation of **3-Methyl-chuangxinmycin** (MCM), a novel analogue of the antibiotic chuangxinmycin. This document is intended for researchers, scientists, and drug development professionals interested in the expanding family of tryptophanyl-tRNA synthetase inhibitors and their potential therapeutic applications, particularly in the context of Mycobacterium tuberculosis.

Executive Summary

3-Methyl-chuangxinmycin is a new congener of the known antibiotic chuangxinmycin (CM), discovered from the actinomycete Actinoplanes tsinanensis CPCC 200056.[1][2] Its structure is characterized by a unique dihydrothiopyrano[4,3,2-cd]indole scaffold with an additional methyl group at the C-3 position. The discovery of MCM has been facilitated by modern analytical techniques and an understanding of the chuangxinmycin biosynthetic pathway. It has been demonstrated that MCM can be generated through an iterative methylation process from CM, catalyzed by the vitamin B12-dependent radical SAM enzyme CxnA/A1. While exhibiting reduced activity against many Gram-positive and Gram-negative bacteria compared to its parent compound, MCM, along with CM and its precursor 3-demethylchuangxinmycin (DCM or norchuangxinmycin, NCM), shows significant activity against Mycobacterium tuberculosis, including drug-resistant strains. This suggests a potential alternative mechanism of action



against this important pathogen. This guide details the discovery, biosynthetic logic, and methodologies for the production and isolation of this promising new molecule.

Discovery and Bioactivity Identification of a New Congener

3-Methyl-chuangxinmycin was identified as a naturally occurring analogue of chuangxinmycin from the fermentation broths of Actinoplanes tsinanensis CPCC 200056.[1][2] Its structure was elucidated through extensive spectroscopic analysis, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).

Antimicrobial Activity

The chuangxinmycin family of compounds are known inhibitors of bacterial tryptophanyl-tRNA synthetase (TrpRS). While the C-3 methyl group in chuangxinmycin is considered important for its broad-spectrum antibacterial activity, its absence in norchuangxinmycin (NCM/DCM) leads to a significant reduction or loss of activity against many common bacteria.[3] However, both CM and NCM retain potent activity against Mycobacterium tuberculosis. **3-Methyl-chuangxinmycin** also demonstrates significant activity against M. tuberculosis H37Rv and clinically isolated isoniazid/rifampin-resistant strains, suggesting its potential as a lead compound for anti-tuberculosis drug development.[1][2]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Chuangxinmycin Analogues against M. tuberculosis

Compound	Abbreviation	MIC against M. tuberculosis H37Rv (μg/mL)
Chuangxinmycin	СМ	0.78 - 1
Norchuangxinmycin	NCM/DCM	0.78 - 4
3-Methyl-chuangxinmycin	МСМ	Data not explicitly quantified in reviewed literature but described as "significant"



Note: Specific MIC values for MCM against M. tuberculosis were not available in the reviewed literature, though its activity is noted as significant. Further studies are required to quantify its precise potency.

Biosynthesis of 3-Methyl-chuangxinmycin

The biosynthesis of chuangxinmycin and its analogues originates from the amino acid L-tryptophan. The pathway involves a series of enzymatic modifications to construct the characteristic tricyclic core. The final steps, which are crucial for the generation of CM and MCM, involve methylation reactions catalyzed by a radical S-adenosylmethionine (SAM) enzyme.

The Chuangxinmycin Biosynthetic Pathway

The biosynthesis of the core scaffold involves several key enzymatic steps:

- Transamination: The pathway initiates with the conversion of L-tryptophan to its corresponding α-keto acid by a PLP-dependent aminotransferase, CxnB.
- Sulfur Incorporation: A deubiquitinase-like sulfurtransferase, CxnF, and a ubiquitin-like sulfur carrier protein, CxnE, facilitate the incorporation of sulfur.
- Reduction: The resulting thione is reduced by an NAD(P)H-dependent reductase, CxnC.
- Cyclization: A cytochrome P450 enzyme, CxnD, catalyzes an intramolecular C-S bond formation to yield the dihydrothiopyrano[4,3,2-cd]indole skeleton of norchuangxinmycin (NCM).
- First Methylation: The vitamin B12-dependent radical SAM methyltransferase, CxnA/A1, catalyzes the C3-methylation of NCM to produce chuangxinmycin (CM).

Iterative Methylation to 3-Methyl-chuangxinmycin

The discovery of MCM revealed that the methyltransferase CxnA/A1 can perform a second methylation event on chuangxinmycin, leading to the formation of **3-Methyl-chuangxinmycin**. This iterative methylation capability of CxnA/A1 highlights a unique feature of this biosynthetic pathway.





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Biosynthetic pathway of chuangxinmycin and **3-Methyl-chuangxinmycin**.

Experimental Protocols Fermentation and Production

An engineered strain of A. tsinanensis was used for scaled-up production.

- Strain: Actinoplanes tsinanensis 200056/2027-CxnR (engineered for enhanced production).
- Fermentation Medium (M2): (Composition details would be inserted here if publicly available).
- Culture Conditions: Fermentation was carried out in a 42 L fermenter containing 20 L of liquid medium M2.
- Yields: In this scaled-up fermentation, the yield of chuangxinmycin reached 301 mg/L, with a **3-Methyl-chuangxinmycin** yield of 19 mg/L.[3]

A heterologous expression system was used to demonstrate the iterative methylation.

- Host Strain:Streptomyces coelicolor M1152 overexpressing the CxnA/A1 enzyme.
- Procedure:
 - A solution of 0.25 mg of chuangxinmycin in 50 μL of methanol, diluted with 500 μL of sterile water, was spread onto a plate (6.0 cm diameter) containing 8.0 mL of fermentation medium cultured with the recombinant S. coelicolor M1152 for 2 days at 28 °C.[4]



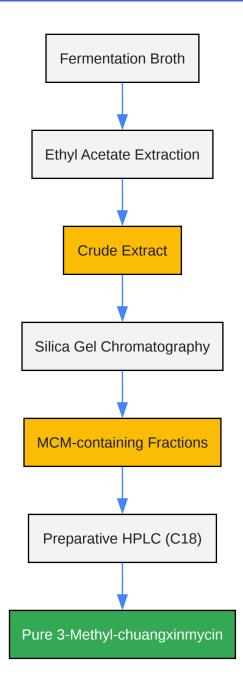
- The plates were incubated for an additional 5–7 days at 28 °C to allow for the conversion of CM to MCM.[4]
- The plate culture was then collected for extraction and analysis.[4]

Isolation and Purification

The following is a general protocol for the isolation of chuangxinmycin and its analogues from fermentation broth.

- Extraction: The fermentation broth is extracted with an equal volume of ethyl acetate (EtOAc). The organic phase, containing the compounds of interest, is collected and concentrated under reduced pressure to yield a crude extract.
- Chromatographic Purification: The crude extract is subjected to chromatographic separation.
 While specific details for MCM purification are not fully published, a typical approach would involve:
 - Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent gradient (e.g., dichloromethane-methanol) to separate fractions based on polarity.
 - Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing MCM are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water) to yield the pure compound.





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General workflow for the isolation of **3-Methyl-chuangxinmycin**.

Structure Elucidation Data

The structure of **3-Methyl-chuangxinmycin** was confirmed by HR-MS and NMR spectroscopy.

Table 2: Spectroscopic Data for **3-Methyl-chuangxinmycin**



Data Type	Value
Appearance	White amorphous powder
Molecular Formula	C13H14N2O2S
HR-ESI-MS	m/z [M+H]+ (Data not explicitly provided in reviewed literature)
¹H NMR (DMSO-d₅, MHz)	δ 10.03 (s, NH-6), 7.21 (s, H-5), 7.15 (d, J=8.0 Hz, H-8), 7.03 (dd, J=8.0, 7.2 Hz, H-9), 6.82 (d, J=7.2 Hz, H-10), 1.53 (s, H ₃ -15)
¹³ C NMR (DMSO-d ₆ , MHz)	δ 34.9 (C-3), 26.7 (C-15)

Note: The provided NMR data highlights the key signals confirming the structure, particularly the additional methyl group (δ H 1.53, δ C 26.7) and the quaternary carbon at C-3 (δ C 34.9).

Conclusion and Future Outlook

The discovery of **3-Methyl-chuangxinmycin** expands the chemical diversity of the chuangxinmycin family of antibiotics and provides new insights into the catalytic promiscuity of the CxnA/A1 radical SAM methyltransferase. The significant activity of MCM against M. tuberculosis warrants further investigation into its precise mechanism of action and its potential as a scaffold for the development of novel anti-tubercular agents. The successful high-yield production in an engineered host demonstrates the feasibility of supplying sufficient quantities of this compound for preclinical studies. Future research should focus on obtaining a complete bioactivity profile, including specific MIC values against a broader panel of mycobacterial strains, and exploring the structure-activity relationship of the C-3 gem-dimethyl substitution.

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